molecular formula C7H8O B575943 3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene CAS No. 176020-70-5

3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene

Cat. No.: B575943
CAS No.: 176020-70-5
M. Wt: 108.14
InChI Key: VUSMTQOBCUBDHA-UHFFFAOYSA-N
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Description

Significance of Ring Strain in Organic Synthesis

Ring strain is a type of instability that arises when bonds in a molecule form angles that are abnormal, leading to increased potential energy. electronicsandbooks.com This stored energy can be harnessed to drive chemical reactions that might otherwise be unfavorable. researchgate.net The concept of ring strain, first conceptualized by Adolf von Baeyer, explains the heightened reactivity of small ring systems like cyclopropanes and epoxides. researchgate.net Molecules with significant ring strain, including those with three- and four-membered rings, are prone to ring-opening reactions, making them useful building blocks for creating more complex structures. electronicsandbooks.comresearchgate.net This reactivity is a cornerstone of modern synthetic strategies, enabling the construction of intricate molecular frameworks, including those found in natural products and pharmaceuticals. electronicsandbooks.com The energy associated with ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across a ring). electronicsandbooks.comresearchgate.net

Overview of Bridged Polycyclic Ether Chemistry

Bridged polycyclic compounds feature two rings that share non-adjacent carbon atoms, known as bridgehead carbons. thieme-connect.de When an oxygen atom is incorporated into this bridged framework, a bridged polycyclic ether is formed. These structures are prevalent in a wide array of biologically active natural products, particularly those of marine origin. researchgate.netnist.gov The rigid, three-dimensional architecture of bridged polycyclic ethers often imparts high selectivity for biological targets. researchgate.net

The synthesis of these complex molecules presents a significant challenge to chemists. researchgate.net Strategies often involve intramolecular reactions, such as C-H bond insertions or cycloadditions, to construct the bridged ring systems. researchgate.netnist.gov The reactivity of bridged polycyclic ethers is heavily influenced by the inherent ring strain and the nature of the bridging system.

Structural Features and Nomenclature of 3-Oxatricyclo[4.2.0.0²'⁴]oct-7-ene

The name 3-Oxatricyclo[4.2.0.0²'⁴]oct-7-ene systematically describes the molecule's structure. "Tricyclo" indicates a three-ring system. The numbers in the brackets, [4.2.0.0²'⁴], define the connectivity of the rings. Following the IUPAC nomenclature for bridged polycyclic systems, this indicates that the main ring has six carbons (4+2+0). The two bridgehead carbons are connected by three paths of 4, 2, and 0 atoms. The superscript "2,4" indicates that the zero-atom bridge is between carbons 2 and 4. "Oct" signifies a total of eight atoms in the tricyclic framework. "Oxa" at position 3 denotes that the carbon at this position is replaced by an oxygen atom. Finally, "-7-ene" specifies the presence of a double bond at the 7th position of the scaffold.

While detailed experimental data for 3-Oxatricyclo[4.2.0.0²'⁴]oct-7-ene itself is scarce in the available literature, a related compound, 3-Oxatricyclo[4.2.0.0(2,4)]octan-7-one, has been identified in studies of plant extracts. researchgate.netresearchgate.netnih.gov This ketone derivative has been noted for its potential antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net The existence of this derivative confirms the viability of the 3-oxatricyclo[4.2.0.0²'⁴]octane ring system.

Below is a table summarizing the basic properties of 3-Oxatricyclo[4.2.0.0²'⁴]oct-7-ene.

PropertyValue
Molecular FormulaC₇H₈O
Molecular Weight108.14 g/mol
IUPAC Name3-Oxatricyclo[4.2.0.0²'⁴]oct-7-ene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxatricyclo[4.2.0.02,4]oct-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-2-5-4(1)3-6-7(5)8-6/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSMTQOBCUBDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC2C3C1O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669022
Record name 3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176020-70-5
Record name 3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of 3 Oxatricyclo 4.2.0.02,4 Oct 7 Ene

Ring-Opening Reactions

The oxirane moiety in 3-Oxatricyclo[4.2.0.02,4]oct-7-ene is susceptible to ring-opening reactions, driven by the release of significant ring strain. These reactions can be initiated by both nucleophilic and electrophilic reagents.

Nucleophilic Ring Opening Pathways

Under nucleophilic conditions, the attack typically occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is influenced by both steric and electronic factors. In analogous strained bicyclic epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an SN2-type mechanism.

Common nucleophiles that can induce ring-opening include organometallic reagents, hydrides, and alkoxides. The reaction with organolithium or Grignard reagents would be expected to introduce an alkyl or aryl group, respectively, at one of the epoxide carbons, with subsequent protonation yielding the corresponding alcohol.

NucleophileExpected Product after WorkupRegioselectivity
LiAlH₄Tricyclo[4.2.0.02,4]octan-3-olAttack at the less hindered carbon
CH₃MgBr3-Methyltricyclo[4.2.0.02,4]octan-x-olAttack at the less hindered carbon
NaOCH₃3-Methoxytricyclo[4.2.0.02,4]octan-x-olAttack at the less hindered carbon

Electrophilic Ring Opening Pathways

In the presence of electrophiles, the epoxide oxygen is first activated, typically through protonation or coordination to a Lewis acid. This activation enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack, even by weak nucleophiles.

Acid-catalyzed hydrolysis, for example, would proceed via protonation of the epoxide oxygen, followed by the attack of a water molecule. The regiochemistry of the nucleophilic attack in electrophilic ring-opening can be more complex. While the attack often occurs at the more substituted carbon due to the development of some positive charge character, the stereoelectronic constraints of the rigid tricyclic system play a crucial role.

Electrophile/Nucleophile SystemExpected ProductMechanistic Feature
H₃O⁺Tricyclo[4.2.0.02,4]octane-3,x-diolAcid-catalyzed hydrolysis
HBr3-Bromotricyclo[4.2.0.02,4]octan-x-olFormation of a halohydrin
BF₃·OEt₂ / H₂OTricyclo[4.2.0.02,4]octane-3,x-diolLewis acid-catalyzed hydrolysis

Mechanistic Studies of Oxirane Ring Opening

Detailed mechanistic studies on the specific molecule 3-Oxatricyclo[4.2.0.02,4]oct-7-ene are not extensively available. However, analogies can be drawn from studies on other strained polycyclic epoxides. The ring-opening is generally understood to proceed through a transition state with significant SN2 character. The stereochemistry of the reaction is typically trans-diaxial, where the incoming nucleophile and the departing oxygen atom adopt an anti-periplanar arrangement. This stereochemical outcome is a direct consequence of the backside attack characteristic of SN2 reactions.

Theoretical studies on related systems, such as the thermolysis of syn- and anti-tricyclo[4.2.0.0]octane, indicate that the cleavage of the strained rings can lead to the formation of diradical intermediates, which can then rearrange to more stable products rsc.org. A similar diradical mechanism could be envisaged for the ring-opening of the oxirane under certain conditions, particularly at elevated temperatures.

Strained Alkenes in Addition Reactions

The double bond in 3-Oxatricyclo[4.2.0.02,4]oct-7-ene is part of a bicyclo[2.1.0]pentane-like system, which imparts significant strain and enhances its reactivity towards addition reactions. Unlike typical unstrained alkenes, the relief of ring strain provides a strong thermodynamic driving force for these reactions.

Electrophilic additions, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), are expected to proceed readily. The regioselectivity of these additions would be governed by the stability of the resulting carbocationic intermediate, with the initial attack of the electrophile occurring in a way that leads to the more stable carbocation. However, due to the strained nature of the system, rearrangements of the carbocation intermediate are also possible, potentially leading to complex product mixtures masterorganicchemistry.com.

ReagentExpected Product TypeKey Feature
Br₂Dibromo-3-oxatricyclo[4.2.0.02,4]octaneAnti-addition
HBrBromo-3-oxatricyclo[4.2.0.02,4]octaneMarkovnikov addition (potential for rearrangement)
H₂/Pd-C3-Oxatricyclo[4.2.0.02,4]octaneSyn-addition of hydrogen

Rearrangement Reactions

The high degree of strain in 3-Oxatricyclo[4.2.0.02,4]oct-7-ene makes it a candidate for various rearrangement reactions, which can be induced thermally or photochemically.

Photo-induced Rearrangements

Photochemical excitation of molecules containing strained rings can lead to unique and often complex rearrangements. For bicyclo[4.2.0]octadiene derivatives, which are structurally related to the carbon skeleton of the target molecule, photo-induced rearrangements are well-documented acs.org.

Upon irradiation with UV light, it is conceivable that 3-Oxatricyclo[4.2.0.02,4]oct-7-ene could undergo a [2+2] cycloaddition between the double bond and one of the bonds of the cyclobutane (B1203170) ring, leading to a more complex polycyclic system. Alternatively, electrocyclic ring-opening of the cyclobutene (B1205218) moiety could occur, although this is often a thermally driven process. Theoretical studies on related tricyclic dienes have explored the competition between Cope rearrangements and cyclobutene ring-opening acs.org.

Another potential photochemical pathway is the di-π-methane rearrangement, which is common for molecules containing two interacting π-systems. While the oxirane ring does not have a π-system, its interaction with the strained alkene in the excited state could lead to novel rearrangement products.

Reaction TypePotential ProductConditions
Intramolecular [2+2] CycloadditionTetracyclic oxetaneUV irradiation
Electrocyclic Ring OpeningFused cyclooctadiene-epoxideUV irradiation (less likely)
Di-π-methane type rearrangementIsomeric tricyclic etherUV irradiation with sensitizer

Thermally Induced Rearrangements

Scientific investigation into the thermal behavior of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene has not been extensively documented in publicly available research. The unique strained tricyclic ether system is predicted to be highly reactive under thermal conditions, likely leading to a variety of rearrangement products. The presence of a cyclobutane ring fused to an oxirane and a cyclohexene (B86901) moiety suggests that thermal activation could initiate cleavage of the highly strained C-C and C-O bonds.

Hypothetically, the thermal rearrangement could proceed through several pathways:

Retro-[2+2] Cycloaddition: The cyclobutane ring could undergo a retro-[2+2] cycloaddition, which is a common thermal reaction for such systems. This would lead to the formation of a bicyclic or monocyclic diene.

Ring-Opening of the Oxirane: The epoxide ring is also susceptible to thermal opening, which could proceed via a diradical or a zwitterionic intermediate, depending on the reaction conditions and substituent effects. This would result in the formation of carbonyl compounds or unsaturated alcohols after subsequent rearrangement.

Further experimental and computational studies are necessary to fully elucidate the specific products and mechanisms of the thermally induced rearrangements of this compound.

Cycloaddition Chemistry Involving the Olefinic Moiety

The olefinic moiety within 3-Oxatricyclo[4.2.0.02,4]oct-7-ene presents a site for various cycloaddition reactions. The reactivity of this double bond is influenced by the strain and electronic properties of the tricyclic framework.

Diels-Alder Reactions: The double bond can act as a dienophile in [4+2] cycloaddition reactions with various dienes. The stereoselectivity of these reactions would be dictated by the steric hindrance imposed by the tricyclic system.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with other alkenes could lead to the formation of a tetracyclic system containing a cyclobutane ring.

Dipolar Cycloadditions: The olefin can also participate in 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings fused to the tricyclic core.

The specific outcomes of these cycloaddition reactions, including yields and stereochemistry, would be highly dependent on the reaction partners and conditions employed.

Table 1: Investigated Cycloaddition Reactions of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene

Reaction TypeReactantProduct
Diels-AlderCyclopentadieneFused tetracyclic adduct
[2+2] CycloadditionEthylene (photochemical)Tetracyclo[... ]nonane derivative
1,3-Dipolar CycloadditionPhenyl azideTriazoline derivative

Note: The products listed are hypothetical and based on the expected reactivity of the olefinic moiety. Experimental verification is required.

Polymerization Chemistry of 3 Oxatricyclo 4.2.0.02,4 Oct 7 Ene and Derivatives

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method used to synthesize polymers from cyclic olefins. youtube.com The primary driving force for this reaction is the relief of ring strain in the monomer. youtube.com For highly strained systems like oxatricyclic and bicyclic olefins, ROMP is a particularly effective polymerization technique. rsc.org

Mechanistic Insights into ROMP of Strained Oxatricyclic Systems

The mechanism of ROMP involves a transition metal alkylidene complex, which acts as the catalyst. youtube.com The process begins with the coordination of the cyclic olefin's double bond to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. youtube.com This intermediate then undergoes a retro-[2+2] cycloaddition, which opens the ring and regenerates a metal alkylidene that has incorporated the monomer unit into a growing polymer chain. youtube.com

In strained systems such as bicyclo[4.2.0]octene derivatives, the high ring strain provides a significant thermodynamic driving force for the ring-opening process. rsc.orgnih.gov The presence of an oxygen atom within the tricyclic structure, as in an oxatricyclic system, can influence the monomer's reactivity and its interaction with the catalyst. For instance, in related oxanorbornene monomers, the oxygen can have electronic effects or coordinate to the metal center, affecting polymerization kinetics and polymer microstructure. umass.edu

Catalysis in ROMP: Ruthenium-Based Catalysts and Other Transition Metal Systems

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are widely used for the ROMP of a broad range of cyclic olefins due to their high functional group tolerance and stability in various reaction media. researchgate.net For the polymerization of strained olefins like bicyclo[4.2.0]octene derivatives, third-generation Grubbs catalysts have been shown to be highly effective. nih.gov These catalysts can initiate polymerization efficiently and provide control over the resulting polymer's properties. nih.gov

While ruthenium catalysts are dominant, other transition metal systems based on tungsten or molybdenum have also been employed in ROMP. researchgate.net These catalysts can exhibit different reactivities and selectivities. For instance, certain tungsten and molybdenum imido alkylidene complexes are known to facilitate stereoselective polymerizations. researchgate.net The choice of catalyst is critical as it can influence the rate of polymerization, the molecular weight, and the stereochemistry of the resulting polymer. researchgate.net

Catalyst TypeCommon ExamplesKey Features
Ruthenium-Based Grubbs' 1st, 2nd, and 3rd Generation Catalysts, Hoveyda-Grubbs CatalystsHigh functional group tolerance, stable in air and moisture. researchgate.netnih.gov
Tungsten-Based Schrock Catalysts (e.g., W(NAr)(CH-t-Bu)(OC(CF₃)₂Me)₂)High activity, can achieve high stereoselectivity, sensitive to air and moisture. researchgate.net
Molybdenum-Based Schrock Catalysts (e.g., Mo(NAr)(CH-t-Bu)(OC(CF₃)₂Me)₂)High activity, enables living polymerization and stereocontrol, sensitive to functional groups. researchgate.net

Kinetics and Thermodynamics of ROMP

The polymerization of cyclic monomers is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). wiley-vch.de A negative ΔG is required for polymerization to be favorable. This is typically driven by a negative enthalpy change (ΔH) resulting from the release of ring strain. rsc.orgwiley-vch.de Highly strained monomers, such as those with cyclobutene (B1205218) fused rings, possess a significant enthalpic driving force for ROMP. rsc.org

The kinetics of ROMP are influenced by several factors, including the monomer's ring strain, the nature of the catalyst, and the reaction conditions. nih.gov Studies on bicyclo[4.2.0]oct-6-ene-7-carboxamides have shown that substituents on the monomer can directly affect the rate of ring opening. nih.gov For example, the rate of polymerization can be influenced by the electronic and steric properties of side chains attached to the monomer. nih.gov

Stereochemical Control in Polymerization

Stereochemical control in ROMP allows for the synthesis of polymers with specific tacticities (the arrangement of monomer units in the polymer chain), which can significantly impact the material's properties. researchgate.net For monomers like dicyclopentadiene, stereochemistry has been shown to dramatically affect the polymerization process and the glass-transition temperature of the resulting polymer. digitellinc.com

Achieving stereochemical control often relies on the design of the catalyst. researchgate.net Chiral catalysts, particularly those based on molybdenum and tungsten, have been developed to produce highly tactic polymers. researchgate.net These catalysts can control the cis/trans content of the double bonds in the polymer backbone and the stereochemical relationship between adjacent monomer units. researchgate.net For instance, certain molybdenum imido alkylidene complexes can yield cis,isotactic polymers from specific norbornene derivatives. researchgate.net

Alternating Ring-Opening Metathesis Polymerization (AROMP)

Alternating Ring-Opening Metathesis Polymerization (AROMP) is a specialized form of ROMP that produces copolymers with a strictly alternating sequence of two different monomers. nih.govresearchgate.net This technique is particularly useful for creating precisely defined polymer architectures. acs.org

Co-Monomer Selection and Reactivity Ratios

The success of AROMP relies on the careful selection of two comonomers with different reactivities. umass.edu Typically, a highly strained, electron-deficient monomer is paired with a less strained, electron-rich monomer. nih.gov For example, derivatives of bicyclo[4.2.0]octene have been successfully copolymerized with cyclohexene (B86901) in an alternating fashion. nih.govresearchgate.net In this system, the strained bicyclooctene monomer readily reacts with the catalyst but does not homopolymerize efficiently, while the cyclohexene is less reactive on its own. nih.gov

The tendency for alternation is described by monomer reactivity ratios (r₁ and r₂). For an ideal alternating copolymerization, both r₁ and r₂ should approach zero, indicating that each propagating species prefers to react with the other monomer rather than with itself. umass.edu In the AROMP of bicyclo[4.2.0]octene derivatives with cyclohexene, the formation of a stable ruthenium carbene after the ring-opening of the bicyclic monomer prevents its homopolymerization and favors the cross-reaction with cyclohexene, leading to a highly alternating structure. nih.govresearchgate.net

Monomer SystemCatalystResulting CopolymerReactivity Ratio Product (r₁r₂)
endo-Oxanorbornene anhydride (B1165640) and cyclooctene (B146475)Ruthenium-basedAlternatingApproaches zero umass.edu
Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate and cyclohexeneGrubbs' 3rd GenerationCompletely linear and alternating nih.govacs.orgNot explicitly stated, but implies near-zero values nih.govacs.org
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides and cyclohexeneRuthenium-basedAlternating researchgate.netacs.orgNot explicitly stated, but implies near-zero values researchgate.netacs.org

Kinetics of Alternating Copolymerization

The kinetics of alternating copolymerization of strained cyclic olefins like 3-Oxatricyclo[4.2.0.02,4]oct-7-ene are predominantly studied through Alternating Ring-Opening Metathesis Polymerization (AROMP). While direct kinetic data for this specific monomer is not widely published, extensive research on the closely related bicyclo[4.2.0]oct-6-ene-7-carboxamide systems provides a robust model for understanding its behavior.

In AROMP, a highly strained monomer (A), such as a cyclobutene derivative, is copolymerized with a less strained, electron-rich olefin (B), like cyclohexene, in the presence of a ruthenium catalyst (e.g., Grubbs-type catalysts). The significant difference in ring strain and reactivity between the two monomers drives the alternating sequence. The mechanism proceeds as the catalyst ring-opens monomer A to form a stable carbene intermediate, which then selectively reacts with monomer B. This product then reacts with another molecule of monomer A, regenerating the initial carbene and propagating the strictly alternating A-B-A-B sequence.

Kinetic studies on analogous systems show that the rate of polymerization is highly dependent on the substituents of the strained monomer. acs.orgscispace.com For instance, the substitution on amide side chains in bicyclo[4.2.0]oct-6-ene-7-carboxamides directly influences both the rate of its own ring-opening and the rate of the subsequent reaction with cyclohexene. scispace.com In one study, a propyl-substituted amide monomer showed a ring-opening rate approximately 3-fold faster than a more complex N-(2-(2-ethoxyethoxy)ethanyl) substituted monomer. scispace.com This is attributed to the electronic effects and the potential for the side chain to coordinate with the ruthenium catalyst center, which can slow down the propagation.

The table below, based on data from analogous bicyclo[4.2.0]oct-6-ene-7-carboxamide systems, illustrates the effect of substituents on reaction rates.

Monomer A DerivativeRelative Ring-Opening Rate of Monomer ARelative Rate of Cyclohexene Reaction
Propylbicyclo[4.2.0]oct-6-ene-7-carboxamide~3x~1.4x
N-(2-(2-ethoxyethoxy)ethanyl)bicyclo[4.2.0]oct-6-ene-7-carboxamide1x (baseline)1x (baseline)

This interactive table demonstrates how modifying the side chain of the strained monomer impacts the kinetics of alternating copolymerization.

Gradient Copolymer Structures

Gradient copolymers represent a unique class of polymer where the monomer composition changes gradually along the chain. rsc.org The synthesis of such structures from 3-Oxatricyclo[4.2.0.02,4]oct-7-ene derivatives can be achieved by leveraging the kinetic differences between multiple monomers in a one-pot reaction. rsc.orgstonybrook.edu

The formation of a gradient structure relies on having two or more comonomers with significantly different reactivity ratios. stonybrook.edu Research on the AROMP of bicyclo[4.2.0]oct-6-ene derivatives has demonstrated this principle effectively. rsc.orgresearchgate.net By copolymerizing two different derivatives of a strained monomer (A and A') with a third, less strained monomer (B, e.g., cyclohexene), a gradient copolymer can be formed. If monomer A reacts faster with B than monomer A' does, the initial segments of the polymer chain will be richer in A-B units. As monomer A is consumed, the concentration of A' relative to A increases, leading to a gradual increase in the incorporation of A'-B units along the chain.

A study successfully created a gradient copolymer from a one-pot reaction of three monomers: N-propylbicyclo[4.2.0]oct-6-ene-7-carboxamide (fast-reacting), N-(2-(2-ethoxyethoxy)ethan)-bicyclo[4.2.0]oct-6-ene-7-carboxamide (slow-reacting), and cyclohexene. rsc.orgresearchgate.net The resulting polymer had properties distinct from block copolymers made from the same monomers, highlighting the unique influence of the gradient structure. rsc.org The rate of formation for a propyl-cyclohexene-propyl (A-B-A) sequence was found to be 6-fold faster than the ethoxyethoxy-cyclohexene-ethoxyethoxy (A'-B-A') sequence, which drives the formation of the gradient. scispace.com

Monomer Combination (Molar Ratio)Resulting Copolymer StructureKey Finding
Fast Monomer (1) : Slow Monomer (1) : Cyclohexene (2)Gradient CopolymerFormed in a one-pot reaction due to differing reactivity ratios. rsc.orgresearchgate.net
Fast Monomer + Cyclohexene, then Slow Monomer + CyclohexeneBlock CopolymerStepwise addition leads to distinct blocks rather than a gradual transition. rsc.org

This interactive table compares the synthesis of gradient and block copolymers, emphasizing the role of reaction kinetics.

Other Polymerization Modes

Beyond ROMP, the functional groups within 3-Oxatricyclo[4.2.0.02,4]oct-7-ene allow for other potential polymerization modes.

Cationic Polymerization

The presence of the 3-oxa group, which forms a strained oxirane (epoxide) ring, makes the monomer a candidate for Cationic Ring-Opening Polymerization (CROP). Strained ethers, such as oxetanes and epoxides, are known to undergo polymerization initiated by strong acids or Lewis acids. researchgate.netresearchgate.net The process begins with the protonation or coordination of the initiator to the oxygen atom, which activates the ring. A nucleophile (which can be another monomer molecule) then attacks one of the adjacent carbon atoms, leading to the opening of the strained ether ring.

In the case of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene, the oxirane ring is highly strained due to its fusion within the tricyclic system and would be the most likely site for cationic attack. The propagation would proceed via the successive opening of the oxirane ring of each monomer unit, creating a polyether backbone. This polymerization method would leave the C7=C8 double bond intact as a pendant group along the polymer chain, offering a site for subsequent cross-linking or functionalization. While widely used for simple oxetanes, detailed studies on the cationic polymerization of this specific complex monomer are not extensively documented in the literature. acs.orgrsc.org

Radical Polymerization

Radical polymerization of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene is theoretically possible but less common than ROMP for strained cyclic olefins. Free-radical ring-opening polymerization typically requires a significant thermodynamic driving force, such as the formation of a very stable radical or a new, highly stable functional group (e.g., a carbonyl). scispace.com

Two potential pathways could be considered:

Addition to the Double Bond: A radical initiator could add across the C7=C8 double bond. While this is a standard mechanism for vinyl monomers, for cyclic olefins it may not efficiently lead to polymerization unless it is part of a controlled process. mdpi.com A specialized form, known as metal-free ROMP, can proceed through a radical cation mechanism initiated by a photocatalyst, which could be applicable here. beilstein-journals.org

Ring-Opening of the Oxirane: While less common than cationic opening, a radical could potentially attack the strained oxirane ring, causing it to open and form a propagating radical species.

Computational and Theoretical Investigations of 3 Oxatricyclo 4.2.0.02,4 Oct 7 Ene

Electronic Structure Calculations

The electronic structure of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene is fundamentally shaped by its strained tricyclic framework. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of the molecular orbitals.

Detailed computational analyses on analogous strained cyclic ethers and tricyclic systems suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is anticipated to be localized primarily on the carbon-carbon double bond of the cyclohexene (B86901) ring, characteristic of olefinic systems. The LUMO, conversely, is expected to be associated with the antibonding orbitals of the strained C-O-C bonds within the oxetane ring and the C-C bonds of the cyclobutane (B1203170) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. For 3-Oxatricyclo[4.2.0.02,4]oct-7-ene, this gap is predicted to be relatively small due to the high degree of ring strain, which tends to raise the energy of the HOMO and lower the energy of the LUMO. This smaller gap suggests a higher propensity for reactions that can alleviate this strain.

Table 1: Predicted Electronic Properties of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene Based on DFT Calculations of Analogous Strained Ethers

PropertyPredicted ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates the energy of the highest energy electrons, likely involved in reactions with electrophiles.
LUMO Energy+0.5 to +1.5 eVRepresents the energy of the lowest energy unoccupied orbital, susceptible to nucleophilic attack.
HOMO-LUMO Gap7.0 to 9.0 eVA smaller gap suggests higher reactivity and lower kinetic stability.
Dipole Moment1.5 to 2.5 DArises from the electronegativity of the oxygen atom, influencing intermolecular interactions.

Note: These values are estimations based on computational studies of structurally related strained ethers and tricyclic hydrocarbons and have not been experimentally determined for 3-Oxatricyclo[4.2.0.02,4]oct-7-ene.

Strain Energy Analysis of the Tricyclic System

The defining characteristic of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene is its substantial ring strain. This strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent hydrogen atoms (torsional strain), and close proximity of non-bonded atoms (steric strain). The fusion of the three rings forces the atoms into unnatural geometries, storing a significant amount of potential energy within the molecule.

Computational methods, such as the use of homodesmotic reactions, provide a reliable means to quantify the strain energy. This approach involves a hypothetical reaction where the bonds in the strained molecule are broken and reformed into unstrained, acyclic molecules, while conserving the number and type of all bonds. The enthalpy change of this reaction corresponds to the strain energy of the cyclic molecule.

For 3-Oxatricyclo[4.2.0.02,4]oct-7-ene, the total strain energy is expected to be a composite of the strain from the individual rings. Oxetane itself possesses a strain energy of approximately 25 kcal/mol, while cyclobutane has a similar value. The fusion of these rings into a tricyclic system is likely to introduce additional strain.

Table 2: Estimated Contribution to Strain Energy in 3-Oxatricyclo[4.2.0.02,4]oct-7-ene

Structural MoietyEstimated Strain Energy (kcal/mol)Primary Source of Strain
Oxetane Ring~25Angle strain due to the four-membered ring.
Cyclobutane Ring~26Angle and torsional strain.
Cyclohexene Ring~6Torsional strain from the double bond.
Ring Fusion10 - 20Additional angle and torsional strain from the fused junctions.
Total Estimated Strain Energy 67 - 77 Cumulative effect of all strained components.

Note: These are estimated values based on known strain energies of individual cyclic components and related fused systems. The actual strain energy would require specific computational calculations for the target molecule.

Reaction Pathway Modeling for Ring-Opening and Polymerization

The high strain energy of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene makes it a prime candidate for reactions that can relieve this strain, particularly ring-opening reactions. Computational modeling can be employed to investigate the mechanisms and energetics of such transformations.

Ring-opening of the oxetane moiety is a probable reaction pathway, which can be initiated by either electrophiles or nucleophiles. Acid-catalyzed ring-opening, for instance, would involve protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbons. DFT calculations can be used to model the transition states and intermediates along this reaction coordinate to determine the activation energies.

Furthermore, the propensity for ring-opening suggests that 3-Oxatricyclo[4.2.0.02,4]oct-7-ene could serve as a monomer for ring-opening polymerization (ROP). Computational studies on the ROP of oxetane and its derivatives have shown that cationic polymerization is a common mechanism. rsc.org The polymerization of this tricyclic system would likely proceed via a similar cationic mechanism, initiated by a strong acid or a Lewis acid. Theoretical modeling can predict the enthalpy of polymerization (ΔHpoly), which is expected to be highly exothermic due to the release of significant ring strain.

Table 3: Predicted Thermodynamic Parameters for the Ring-Opening Polymerization of 3-Oxatricyclo[4.2.0.02,4]oct-7-ene

ParameterPredicted ValueSignificance
Activation Energy (Initiation)Low to moderateThe strained oxetane ring is susceptible to electrophilic attack.
Enthalpy of Polymerization (ΔHpoly)-20 to -30 kcal/molHighly exothermic reaction driven by the release of ring strain.
Propagation MechanismCationicConsistent with the polymerization of other cyclic ethers like oxetane.

Note: The predicted values are based on computational models of the ring-opening polymerization of oxetane and other strained cyclic ethers.

Spectroscopic Property Predictions and Correlations

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For 3-Oxatricyclo[4.2.0.02,4]oct-7-ene, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.

1H and 13C NMR Spectroscopy: The predicted NMR spectra are expected to show distinct signals corresponding to the unique chemical environments of the protons and carbons in the strained tricyclic structure. The protons on the cyclobutane and oxetane rings are likely to appear at relatively high field, while the olefinic protons of the cyclohexene ring will be found at a lower field. The chemical shifts of the carbons and protons adjacent to the oxygen atom will be deshielded due to the electronegativity of the oxygen.

Vibrational Spectroscopy (Infrared and Raman): The calculated vibrational frequencies can be correlated with specific molecular motions. Key predicted vibrational modes would include the C-H stretching of the alkene and alkane moieties, the C-O-C stretching of the ether, and various bending and rocking modes characteristic of the strained ring systems. The C=C stretching frequency of the cyclohexene ring is expected to be a prominent feature in the infrared and Raman spectra.

Table 4: Predicted Key Spectroscopic Features for 3-Oxatricyclo[4.2.0.02,4]oct-7-ene

Spectroscopic TechniquePredicted FeatureApproximate PositionCorrelation to Structure
1H NMROlefinic Protons5.5 - 6.5 ppmC=C-H in the cyclohexene ring.
Protons adjacent to Oxygen3.5 - 4.5 ppm-O-C-H in the oxetane ring.
13C NMROlefinic Carbons120 - 140 ppmC=C in the cyclohexene ring.
Carbons adjacent to Oxygen60 - 80 ppm-O-C in the oxetane ring.
Infrared SpectroscopyC=C Stretch1640 - 1680 cm-1Alkene double bond.
C-O-C Stretch1000 - 1150 cm-1Ether linkage.

Note: These are predicted values based on standard correlation tables and computational predictions for similar structural motifs. Actual experimental values may vary.

Applications and Emerging Research Areas of Poly 3 Oxatricyclo 4.2.0.02,4 Oct 7 Ene Materials

Design of Functionalized Polymers

The ability to incorporate functional groups into the polymer backbone or as pendant groups is crucial for creating materials with specific properties and applications. For Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene), functionalization can be achieved either by copolymerizing the parent monomer with functionalized comonomers or by post-polymerization modification.

Copolymerization Strategies: A versatile approach to functionalized polymers is the copolymerization of 3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene with other cyclic olefins or ethers that bear desired functional groups. For instance, alternating ring-opening metathesis polymerization (AROMP) of related strained olefins like cyclobutene (B1205218) derivatives with cyclohexene (B86901) has been shown to produce copolymers with precisely controlled sequences. nih.gov This strategy could be adapted to copolymerize 3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene with functionalized cyclic ethers or olefins to introduce functionalities such as esters, amides, or hydroxyl groups along the polymer chain.

Post-Polymerization Functionalization: The double bond in the repeating unit of Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene) serves as a versatile handle for post-polymerization modification. This approach allows for the introduction of a wide range of functional groups onto a pre-synthesized polymer backbone. rsc.org Techniques such as epoxidation, dihydroxylation, and thiol-ene reactions can be employed to attach various moieties, thereby altering the polymer's solubility, reactivity, and compatibility with other materials. rsc.orgwikipedia.org

A summary of potential functionalization strategies is presented in the table below:

Functionalization StrategyDescriptionPotential Functional Groups
Copolymerization Incorporating functional comonomers during polymerization.Esters, Amides, Hydroxyls, Carboxylic Acids
Post-Polymerization Modification Chemical modification of the polymer backbone after synthesis.Epoxides, Diols, Thioethers, Amines

Advanced Materials Science Perspectives

The rigid and sterically demanding tricyclic repeating unit of Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene) is expected to impart unique physical properties to the resulting materials, making them attractive for advanced materials science applications. Analogous to cyclic olefin copolymers (COCs), which are known for their high glass transition temperature (Tg), optical clarity, and low moisture absorption, Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene) is predicted to exhibit similar characteristics. researchgate.netwikipedia.org

The incorporation of bulky, cyclic units into a polymer backbone generally restricts chain mobility, leading to a higher Tg. Research on copolymers of norbornene and tetracyclododecene has shown a linear relationship between the cyclic monomer content and the resulting polymer's Tg. scispace.com The tricyclic nature of the repeating unit in Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene) is anticipated to result in polymers with high thermal stability and mechanical robustness.

Furthermore, the presence of the ether linkage in the polymer backbone could influence properties such as surface energy and adhesion. Cyclic olefin copolymers containing polar ether or ester groups have demonstrated higher surface energy and peel strength, which is beneficial for applications requiring good adhesion to other surfaces. scispace.com

Potential properties and applications based on analogous systems are outlined below:

PropertyAnticipated CharacteristicPotential Application
Glass Transition Temperature (Tg) HighHigh-performance engineering plastics, films, and coatings
Optical Properties High transparency, low birefringenceOptical lenses, displays, and medical imaging components wikipedia.org
Moisture Absorption LowPackaging for moisture-sensitive electronics and pharmaceuticals wikipedia.org
Chemical Resistance Good resistance to acids, bases, and polar solventsComponents for chemical and medical instrumentation wikipedia.org

Strategies for Biodegradable and Biocompatible Polymers

The development of biodegradable and biocompatible polymers is a critical area of research, driven by the need for sustainable materials and advanced biomedical devices. The structure of Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene) offers intriguing possibilities for designing such materials.

Biodegradability through Backbone Hydrolysis: The presence of the ether linkage in the polymer backbone provides a potential site for hydrolytic degradation. While polyethers are generally stable, the introduction of hydrolytically labile groups, such as ester linkages, through copolymerization can render the polymer biodegradable. Ring-opening metathesis polymerization (ROMP) of exo-oxanorbornenes in combination with cyclic enol ethers has been successfully employed to create degradable polymers with fully hydrolyzable backbones under acidic conditions. acs.org A similar strategy could be applied to 3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene, copolymerizing it with monomers that introduce ester or other cleavable linkages. The synthesis of aliphatic polyesters through the ring-opening polymerization of cyclic esters is a well-established route to biodegradable materials like polylactic acid (PLA) and poly(3-hydroxybutyrate) (P3HB). mdpi.comresearchgate.netrsc.org

Biocompatibility through Functionalization: Achieving biocompatibility often involves the surface functionalization of a polymer with moieties that minimize adverse interactions with biological systems. nih.gov The functionalization strategies discussed in section 6.1 can be leveraged to attach biocompatible polymers like polyethylene (B3416737) glycol (PEG) or specific targeting ligands such as antibodies to the surface of materials made from Poly(3-Oxatricyclo[4.2.0.0²˒⁴]oct-7-ene). google.com Such modifications are crucial for applications in drug delivery, tissue engineering, and medical implants.

The table below summarizes strategies for imparting biodegradability and biocompatibility:

StrategyApproachExample from Analogous Systems
Biodegradability Copolymerization with monomers containing hydrolyzable linkages.Alternating ROMP of oxanorbornenes and cyclic enol ethers to create degradable backbones. acs.org
Biocompatibility Surface functionalization with biocompatible molecules.Attachment of PEG or antibodies to polymer surfaces. nih.govgoogle.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of strained polycyclic systems such as 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene remains a formidable challenge. Future research will likely focus on developing more efficient and stereoselective synthetic pathways. One promising avenue is the exploration of intramolecular cycloaddition reactions of functionalized cyclobutene (B1205218) precursors. The synthesis of a related compound, trans-tricyclo[4.2.0.0¹﹐³]oct-4-ene, was achieved in four steps from a gem-dichloro ketone, suggesting that multi-step sequences involving carbene or carbenoid intermediates could be a viable strategy. researchgate.net The development of novel photochemical or transition-metal-catalyzed [2+2] cycloadditions could also provide more direct access to the tricyclic core of the target molecule.

A significant challenge lies in controlling the stereochemistry of the multiple stereocenters within the molecule. The use of chiral catalysts or auxiliaries in the synthetic sequence will be crucial for accessing enantiomerically pure forms of 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene, which are essential for applications in areas such as asymmetric catalysis and advanced materials.

Exploration of New Catalytic Transformations

The strained olefinic bond in 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene makes it a prime candidate for various catalytic transformations, most notably ring-opening metathesis polymerization (ROMP). The successful ROMP of related strained olefins, such as bicyclo[4.2.0]oct-6-ene-7-carboxamide and various cyclooctene (B146475) derivatives, using well-defined ruthenium and molybdenum catalysts, provides a strong precedent for the potential polymerization of this monomer. rsc.orgcaltech.edumit.edu Future research will likely focus on identifying suitable catalysts that can efficiently polymerize this highly strained system while tolerating the oxirane functionality.

The exploration of catalysts beyond the standard Grubbs and Schrock-type systems could lead to new discoveries. For instance, late-transition-metal catalysts might offer different selectivities and functional group tolerances. Furthermore, the development of catalysts for other transformations, such as enantioselective ring-opening or cross-coupling reactions, would significantly expand the synthetic utility of 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene as a building block in organic synthesis.

Tailoring Polymer Architectures and Properties

The polymerization of 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene opens the door to novel polymer architectures with unique properties. The inherent rigidity and defined stereochemistry of the monomer unit could be exploited to create polymers with high glass transition temperatures (Tg) and thermal stability. For example, the ROMP of an ester-functionalized tricyclo[4.2.2.0²﹐⁵]deca-3,9-diene monomer resulted in a polymer with a high Tg that increased linearly with the incorporation of the cyclic monomer. rsc.org

A key area of future research will be the synthesis of copolymers, including block, gradient, and alternating copolymers. The alternating ROMP of cyclobutene-1-carboxylate esters with cyclohexene (B86901) has been shown to produce copolymers with precisely controlled sequences. nih.gov A similar strategy could be applied to 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene to create well-defined polymer backbones. The ability to precisely place the oxirane functionality along the polymer chain could lead to materials with tailored hydrophilicity, reactivity for post-polymerization modification, and unique solid-state morphologies.

Table 1: Illustrative Properties of Polymers from Related Cyclic Monomers

MonomerCatalyst SystemPolymer Molecular Weight (Mn)Dispersity (Đ)Glass Transition Temperature (Tg)Decomposition Temperature (Td)
exo-N-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximideRu(II) complex in waterHighNot reported225 °C402 °C
Hydrogenated poly(exo-N-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide)Not applicableHighNot reported170 °C430 °C
Ester-functionalized tricyclo[4.2.2.0²﹐⁵]deca-3,9-dieneGrubbs 1st & 3rd Gen.Controlled by M/C ratioLowIncreases with cyclic monomer contentNot reported

This table is generated for illustrative purposes based on data from related systems and does not represent actual data for poly(3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene).

Understanding Complex Reaction Mechanisms at an Atomic Level

The reaction mechanisms of strained polycyclic molecules often involve complex, multi-step pathways that are challenging to elucidate. The thermal rearrangement of bicyclo[4.2.0]oct-2-ene, for instance, is proposed to proceed through a diradical intermediate. researchgate.net Similarly, the reactions of 3-Oxatricyclo[4.2.0.0²﹐⁴]oct-7-ene, including its polymerization and potential thermal or photochemical rearrangements, are likely to involve complex mechanistic pathways.

Future research will require a combination of advanced experimental techniques and high-level computational studies to gain an atomic-level understanding of these processes. rsc.org The use of density functional theory (DFT) and more advanced methods like CASPT2 and CBS-QB3 will be essential for mapping out potential energy surfaces, identifying transition states, and predicting reaction outcomes. rsc.org Experimental studies, including kinetic isotope effect measurements and in-situ spectroscopic monitoring, will be crucial for validating computational models and providing a detailed picture of the reaction dynamics. A thorough understanding of these mechanisms is fundamental for optimizing reaction conditions and designing new, more efficient catalytic systems.

Q & A

Basic: What spectroscopic methods are most effective for structural characterization of 3-Oxatricyclo[4.2.0.0²,⁴]oct-7-ene?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve strained bicyclic and olefinic proton environments. Compare chemical shifts with computational predictions (e.g., density functional theory, DFT) to validate assignments .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and ether (C-O-C) functional groups. Peaks near 1700 cm1^{-1} may indicate strain-induced electronic effects .
  • Mass Spectrometry (MS): Analyze fragmentation patterns to confirm molecular weight (C7_7H8_8O, MW 108.14 g/mol) and stability of the tricyclic framework .

Basic: What synthetic routes are reported for 3-Oxatricyclo[4.2.0.0²,⁴]oct-7-ene, and how do reaction conditions affect yield?

Methodological Answer:

  • Ring-Closing Metathesis (RCM): Utilize Grubbs catalysts to form the bicyclic olefin. Optimize solvent (e.g., dichloromethane) and catalyst loading to minimize side reactions .
  • Diels-Alder Cyclization: Design diene/dienophile pairs (e.g., furan derivatives) to construct the oxabicyclic core. Control temperature (<100°C) to prevent retro-Diels-Alder decomposition .
  • Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of Lewis acids (e.g., BF3_3) to stabilize intermediates .

Advanced: How can contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

Methodological Answer:

  • Comparative Computational Studies: Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict thermodynamic properties. Cross-validate with experimental data from bomb calorimetry .
  • Error Source Analysis: Investigate discrepancies in purity assessments (e.g., via gas chromatography, GC) or calibration standards used in prior studies .
  • Collaborative Reproducibility: Replicate experiments across independent labs using standardized protocols (e.g., IUPAC guidelines) .

Advanced: What strategies optimize enantioselective synthesis of chiral derivatives of 3-Oxatricyclo[4.2.0.0²,⁴]oct-7-ene?

Methodological Answer:

  • Asymmetric Catalysis: Employ chiral transition-metal catalysts (e.g., Ru-based complexes) for kinetic resolution during RCM. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Chiral Auxiliaries: Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during cyclization, followed by auxiliary removal .
  • Stereochemical Analysis: Use X-ray crystallography or electronic circular dichroism (ECD) to confirm absolute configuration of derivatives .

Advanced: How to design assays for evaluating the biological activity of this compound (e.g., antioxidant effects)?

Methodological Answer:

  • In Vitro Assays:
    • DPPH Radical Scavenging: Measure reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at 517 nm. Compare IC50_{50} values to reference antioxidants (e.g., ascorbic acid) .
    • Lipid Peroxidation Inhibition: Use rat liver microsomes to assess protection against Fe2+^{2+}-induced oxidation via thiobarbituric acid reactive substances (TBARS) assay .
  • Cell-Based Models: Test cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., TNF-α inhibition in macrophages) .

Advanced: How can computational modeling predict the reactivity of 3-Oxatricyclo[4.2.0.0²,⁴]oct-7-ene in ring-opening reactions?

Methodological Answer:

  • Transition State Analysis: Apply quantum mechanical/molecular mechanical (QM/MM) methods to model ring-opening pathways. Identify key intermediates using intrinsic reaction coordinate (IRC) calculations .
  • Solvent Effects: Simulate polarizable continuum models (PCM) to assess solvent polarity on reaction kinetics (e.g., acetonitrile vs. toluene) .
  • Experimental Validation: Compare predicted activation energies with kinetic data from stopped-flow spectroscopy .

Advanced: How to address reproducibility challenges in synthesizing 3-Oxatricyclo[4.2.0.0²,⁴]oct-7-ene across different laboratories?

Methodological Answer:

  • Standardized Protocols: Publish detailed synthetic procedures with exact reagent grades, equipment specifications (e.g., Schlenk line purity), and environmental controls (e.g., humidity) .
  • Data Sharing: Utilize open-access platforms (e.g., ChemRxiv) to share raw NMR, MS, and chromatographic data for peer validation .
  • Interlaboratory Studies: Organize collaborative trials to identify and mitigate variables (e.g., catalyst lot variations) affecting yield .

Advanced: What analytical techniques resolve ambiguities in the compound’s regioselectivity during functionalization?

Methodological Answer:

  • Isotopic Labeling: Introduce 13C^{13}C- or 2H^2H-labels at specific positions to track regioselectivity in derivatization reactions (e.g., epoxidation) .
  • Multidimensional NMR: Use 1H^1H-13C^{13}C HSQC and HMBC to map spatial relationships between protons and carbons in substituted products .
  • Computational Docking: Predict preferential reaction sites using molecular electrostatic potential (MEP) surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.